molecular formula C14H16FN5O B254133 5-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-3-one

5-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-3-one

Cat. No. B254133
M. Wt: 289.31 g/mol
InChI Key: NXVCBBVGFFFPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-3-one is a chemical compound that belongs to the class of triazinones. It is a potent and selective antagonist of the dopamine D3 receptor and has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

The mechanism of action of 5-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-3-one involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor. The compound acts as an antagonist, blocking the binding of dopamine to the receptor and thereby inhibiting its downstream signaling pathways. This results in a decrease in the release of dopamine and other neurotransmitters, which is thought to be beneficial in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
5-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-3-one has been shown to have a number of biochemical and physiological effects. In animal studies, the compound has been shown to decrease the release of dopamine and other neurotransmitters in the brain, which is thought to be beneficial in the treatment of addiction and other neurological disorders. The compound has also been shown to have a low affinity for other receptors, which reduces the risk of side effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-3-one in lab experiments is its high affinity and selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. The compound has also been shown to have a low affinity for other receptors, which reduces the risk of off-target effects. However, the compound has limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 5-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-3-one. One area of focus is the development of new and improved synthesis methods that can increase yields and purity. Another area of focus is the development of new therapeutic applications for the compound, particularly in the treatment of addiction and other neurological disorders. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of the compound, including its distribution, metabolism, and excretion in the body.

Synthesis Methods

The synthesis of 5-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-3-one involves a multi-step process that starts with the reaction of 4-fluorophenylpiperazine with ethyl acetoacetate. The resulting product is then subjected to a series of chemical reactions, including cyclization, reduction, and oxidation, to yield the final product. The synthesis method has been optimized to achieve high yields and purity.

Scientific Research Applications

5-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-3-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, addiction, and Parkinson's disease. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is implicated in these disorders. The compound has also been studied for its potential use as a PET imaging agent for the dopamine D3 receptor.

properties

Product Name

5-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-3-one

Molecular Formula

C14H16FN5O

Molecular Weight

289.31 g/mol

IUPAC Name

5-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C14H16FN5O/c1-10-13(16-14(21)18-17-10)20-8-6-19(7-9-20)12-4-2-11(15)3-5-12/h2-5H,6-9H2,1H3,(H,16,18,21)

InChI Key

NXVCBBVGFFFPEA-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)N=C1N2CCN(CC2)C3=CC=C(C=C3)F

Canonical SMILES

CC1=NNC(=O)N=C1N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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